
2-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde is a compound that features a pyrrolidine ring attached to a benzaldehyde moiety This compound is of interest due to its unique structure, which combines the reactivity of an aldehyde group with the stability and biological activity of a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method is the reaction of a substituted benzaldehyde with a pyrrolidine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups on the pyrrolidine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl groups on the pyrrolidine ring may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring but differ in their functional groups.
Pyrrolizines: Similar nitrogen-containing heterocycles with different ring structures.
Prolinol: A derivative of pyrrolidine with hydroxyl groups.
Uniqueness
2-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde is unique due to the combination of its aldehyde group and hydroxylated pyrrolidine ring. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3,4-dihydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO3/c13-7-8-3-1-2-4-9(8)12-5-10(14)11(15)6-12/h1-4,7,10-11,14-15H,5-6H2 |
InChI Key |
SDWOUGPFNDIJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=CC=CC=C2C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B13211928.png)
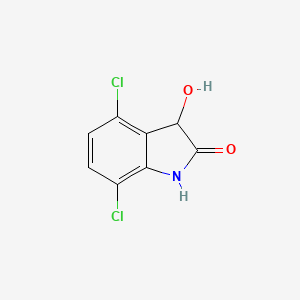
![4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B13211930.png)
![2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13211937.png)
![(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13211940.png)
![2-[3-(Aminooxy)azetidin-3-yl]acetic acid](/img/structure/B13211948.png)
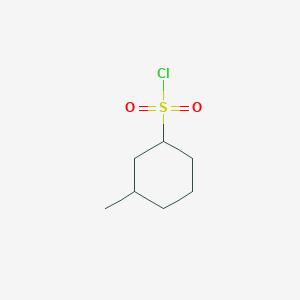
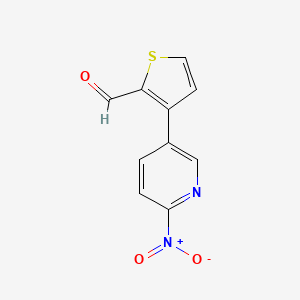
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde](/img/structure/B13211966.png)
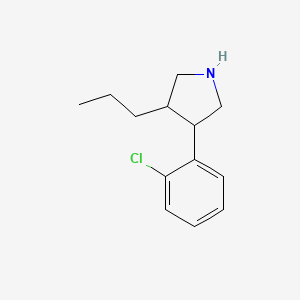
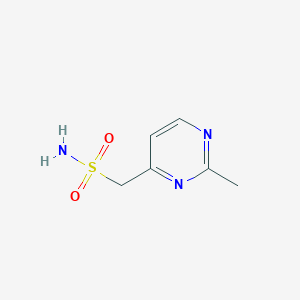
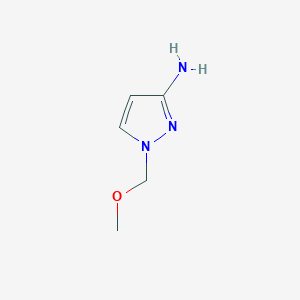
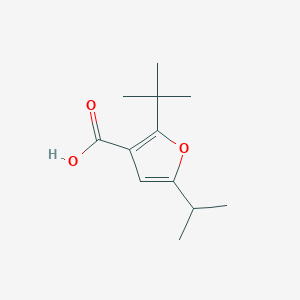
![5-Thia-8-azaspiro[3.6]decane](/img/structure/B13212007.png)
